Uio-66-cooh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UiO-66-COOH, also known as zirconium-based metal-organic framework with carboxyl functional groups, is a derivative of the UiO-66 series. This compound is characterized by its high thermal stability, structural stability, and chemical stability. The UiO-66 series is known for its porous structure, which is formed by the coordination of zirconium ions with terephthalic acid ligands, creating tetrahedral and octahedral cages arranged in a periodic triangular window pattern .
Preparation Methods
Synthetic Routes and Reaction Conditions
UiO-66-COOH can be synthesized through a one-step method involving the reaction of zirconium chloride with 1,4-benzenedicarboxylic acid (terephthalic acid) in the presence of a modulator such as formic acid. The reaction is typically carried out under solvothermal conditions, where the mixture is heated in a sealed vessel at elevated temperatures (usually around 120-150°C) for several hours .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
UiO-66-COOH undergoes various chemical reactions, including:
Oxidation: The carboxyl groups can be oxidized to form carboxylate anions.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alcohols and amines under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylate anions.
Reduction: Alcohols.
Substitution: Esters and amides.
Scientific Research Applications
UiO-66-COOH has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst for various organic reactions due to its high surface area and porosity.
Biology: Employed in the selective adsorption and detection of biomolecules such as phosphopeptides.
Industry: Utilized in environmental remediation for the adsorption of heavy metals and organic pollutants.
Mechanism of Action
The mechanism of action of UiO-66-COOH involves the interaction of its carboxyl functional groups with target molecules. The carboxyl groups can form hydrogen bonds, electrostatic interactions, and π-π interactions with various substrates. These interactions facilitate the adsorption, catalysis, and detection processes .
Comparison with Similar Compounds
Similar Compounds
UiO-66: The parent compound without carboxyl functional groups.
UiO-66-NH2: A derivative with amino functional groups.
UiO-66-OH: A derivative with hydroxyl functional groups.
Uniqueness
UiO-66-COOH is unique due to its carboxyl functional groups, which enhance its adsorption capacity and selectivity for certain molecules. This makes it particularly useful in applications such as environmental remediation and biomolecule detection, where specific interactions with target molecules are crucial .
Biological Activity
UiO-66-COOH, a carboxylated derivative of the metal-organic framework (MOF) UiO-66, has garnered significant attention in recent years due to its diverse biological activities and applications in drug delivery, biosensing, and environmental remediation. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in drug delivery systems, and potential applications in various fields.
Overview of this compound
UiO-66 is constructed from zirconium clusters linked by 1,4-benzenedicarboxylate (BDC) ligands. The introduction of carboxylic acid groups enhances its functionalization potential, leading to improved interactions with biological molecules. This modification not only increases the framework's stability but also provides active sites for drug loading and targeted delivery.
Mechanisms of Biological Activity
-
Drug Delivery Systems :
- This compound has been explored as a carrier for various therapeutic agents, including anticancer drugs and antibiotics. The carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions with drug molecules, enhancing loading capacity and release profiles.
- For instance, studies have shown that this compound can effectively encapsulate magnolol, a poorly soluble drug, significantly improving its bioavailability from 4–5% to nearly 72.16% when delivered via this MOF system .
-
Cytotoxicity and Antitumor Activity :
- In vitro studies demonstrate that this compound can selectively deliver chemotherapeutics to cancer cells while minimizing toxicity to normal cells. For example, a study involving QU@Fe3O4-COOH@UiO-66-NH2 nanoparticles showed substantial cytotoxic effects on MDA-MB-231 breast cancer cells while sparing HEK-293 normal cells .
- The mechanism of action includes apoptosis induction through enhanced cellular uptake of the drug-loaded nanoparticles .
- Antibacterial Properties :
Research Findings and Case Studies
Properties
Molecular Formula |
C54H23O44Zr6-5 |
---|---|
Molecular Weight |
1923.1 g/mol |
IUPAC Name |
benzene-1,2,4-tricarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide |
InChI |
InChI=1S/6C9H6O6.4H2O.4O.6Zr/c6*10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;;;;;;;;;;;;;;/h6*1-3H,(H,10,11)(H,12,13)(H,14,15);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-21 |
InChI Key |
FZDGXMWTYZEXLD-UHFFFAOYSA-A |
Canonical SMILES |
[H+].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.